molecular formula C11H11BrClNO B7935787 N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide

N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide

Cat. No.: B7935787
M. Wt: 288.57 g/mol
InChI Key: FSQRUKIEYAGLBJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide: is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination and Chlorination: Starting with a phenyl compound, bromination and chlorination reactions can introduce the respective halogens at the desired positions on the aromatic ring.

  • Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide group can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:

  • Halogenation Reactions: Large-scale halogenation reactions are carried out under controlled conditions to ensure the selective introduction of bromine and chlorine atoms.

  • Cyclization Reactions: Cyclization reactions are performed to form the cyclobutanecarboxamide group, often using catalysts to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution Reactions: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.

  • Reduction Products: Derivatives with reduced halogen atoms or additional hydrogen atoms.

  • Substitution Products: Compounds with different functional groups replacing the halogens.

Chemistry:

  • Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Studies: The compound is used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.

Medicine:

  • Drug Development: It is explored for potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry:

  • Material Science: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • N-(2-Bromo-4-chlorophenyl)cyclobutanecarboxamide

  • N-(2-Bromo-6-chlorophenyl)cyclobutanecarboxamide

  • N-(2-Bromo-3-chlorophenyl)cyclobutanecarboxamide

This comprehensive overview provides a detailed understanding of N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRUKIEYAGLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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